2-Methyl-1,4-diazepane
Overview
Description
2-Methyl-1,4-diazepane is a chemical compound with the CAS Number: 65974-17-6 . It has a molecular weight of 114.19 and is a liquid at room temperature . It is a derivative of 1,4-diazepine, which is a diazepine .
Synthesis Analysis
The synthesis of 1,4-diazepanes, including 2-Methyl-1,4-diazepane, has been a subject of active research due to their medicinal importance . A modular synthetic approach has been described where combinations of cyclic sulfamidate and hydroxy sulfonamide building blocks are converted into piperazines and related 1,4-diazepane and 1,5-diazocane scaffolds . By varying the combinations of building blocks used, it is possible to vary the ring size, substitution, and configuration of the resulting heterocyclic scaffolds .Molecular Structure Analysis
The molecular structure of 2-Methyl-1,4-diazepane is represented by the InChI Code: 1S/C6H14N2/c1-6-5-7-3-2-4-8-6/h6-8H,2-5H2,1H3 . The molecule is a seven-membered ring with two nitrogen atoms .Chemical Reactions Analysis
1,4-Diazepines, including 2-Methyl-1,4-diazepane, are associated with a wide range of biological activities . Scientists have been actively involved in studying the synthesis, reactions, and biological evaluation of 1,4-diazepines . The enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes .Physical And Chemical Properties Analysis
2-Methyl-1,4-diazepane has a melting point of 27-28 degrees Celsius .Scientific Research Applications
Synthesis and Ligand Applications
- Chiral Synthesis and Receptor Ligands : Chiral 1,4-diazepanes, synthesized from amino acids, have shown promise as σ1 receptor ligands. These compounds, including variants with a 2-methyl group, exhibit high σ1 affinity and selectivity over related receptors. They have potential applications in cognition enhancement without inducing severe toxic effects (Fanter et al., 2017).
Chemical Synthesis and Characterization
- Synthesis of Triazenes : Research demonstrates the synthesis of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes, a new series of triazenes. These compounds are stable and characterized using various spectroscopic methods, providing valuable information for the development of novel diazepane-based molecules (Moser & Vaughan, 2004).
Solid-Phase Organic Synthesis
- Solid-Phase Organic Synthesis : Solid-phase synthesis of chiral 1,4-diazepanes has been explored, indicating their potential for scalable and efficient production. These compounds exhibit high σ1 receptor affinity, indicating their relevance in pharmacological applications (Fanter et al., 2018).
Catalysis
- Catalysis in Epoxidation : Manganese(III) complexes with 1,4-diazepane ligands have been studied for their catalytic ability in olefin epoxidation. This demonstrates the potential of 1,4-diazepane derivatives in enhancing catalytic reactions (Sankaralingam & Palaniandavar, 2014).
Pharmaceutical Applications
- Cannabinoid Receptor Agonists : 1,4-Diazepane compounds have been identified as potent cannabinoid receptor 2 agonists. They have been optimized for metabolic stability, indicating their therapeutic potential in related medical applications (Riether et al., 2011).
Intermediate in Drug Synthesis
- Intermediate for Rho-Kinase Inhibitor : The synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho-kinase inhibitor K-115, highlights the importance of 1,4-diazepane derivatives in the synthesis of clinically significant drugs (Gomi et al., 2012).
Structural and Functional Analysis
X-ray Crystallography and Molecular Structure : Studies involving the structural analysis of 1,4-diazepane derivatives through X-ray crystallography provide insights into the molecular configuration and potential applications in material science and drug design (Toze et al., 2011).
Microwave-Assisted Synthesis : The development of microwave-assisted synthesis methods for 1,4-diazepane derivatives offers a rapid and efficient approach for producing these compounds, which can be valuable in various chemical synthesis processes (Wlodarczyk et al., 2007).
Novel Iron(III) Complexes : The study of iron(III) complexes with 1,4-diazepane ligands as models for enzymatic processes provides valuable insights into their potential applications in biochemical research (Mayilmurugan et al., 2008).
Safety And Hazards
The safety information for 2-Methyl-1,4-diazepane includes several hazard statements such as H312 and H314 . Precautionary statements include P260, P264, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P405, and P501 . It is harmful if swallowed and causes skin irritation .
Future Directions
The future directions for 1,4-diazepanes, including 2-Methyl-1,4-diazepane, involve further exploration of their synthesis, reactions, and biological attributes . They have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . Therefore, 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .
Relevant Papers There are several relevant papers on 1,4-diazepanes, including 2-Methyl-1,4-diazepane. One paper discusses a modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane, and 1,5-diazocane scaffolds . Another paper presents a biocatalytic access to 1,4-diazepanes via imine reductase-catalyzed intramolecular asymmetric reductive amination . These papers provide valuable insights into the synthesis and potential applications of 1,4-diazepanes.
properties
IUPAC Name |
2-methyl-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6-5-7-3-2-4-8-6/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRLPKVQSAHVSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616573 | |
Record name | 2-Methyl-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90616573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,4-diazepane | |
CAS RN |
65974-17-6 | |
Record name | 2-Methyl-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90616573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,4-diazepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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